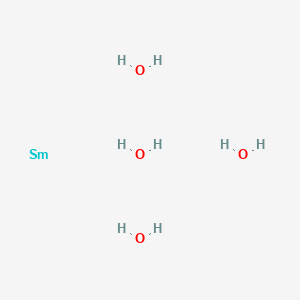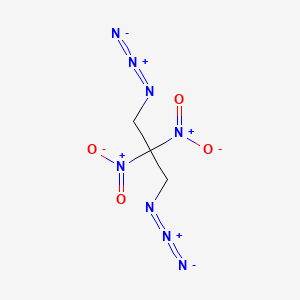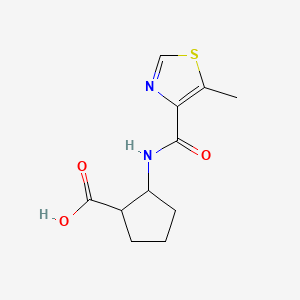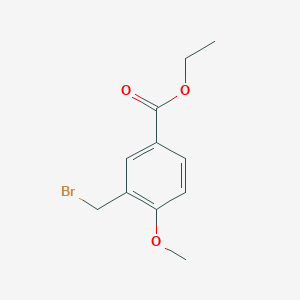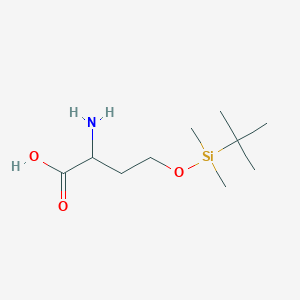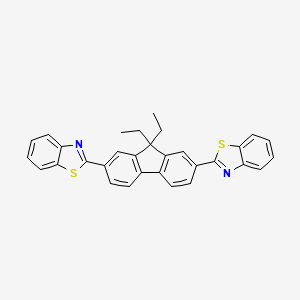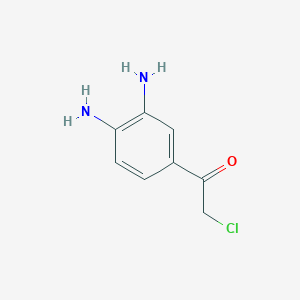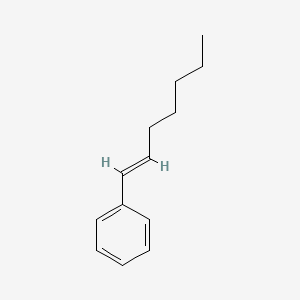![molecular formula C7H11Cl2PS B12514467 Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride CAS No. 803727-23-3](/img/structure/B12514467.png)
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[221]heptan-2-ylphosphonothioic dichloride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with phosphorus trichloride and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Bicyclo[2.2.1]heptan-2-ol+PCl3+S→Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Functionalized bicyclo[2.2.1]heptane derivatives with various substituents.
科学的研究の応用
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride involves its interaction with various molecular targets. The phosphonothioic group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The rigid bicyclic structure ensures that the compound maintains its conformation, allowing for specific interactions with target molecules.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A precursor in the synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride.
Norbornyl alcohol: Another bicyclic compound with similar structural features.
Phosphonothioic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic framework and reactive phosphonothioic dichloride groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
803727-23-3 |
|---|---|
分子式 |
C7H11Cl2PS |
分子量 |
229.11 g/mol |
IUPAC名 |
2-bicyclo[2.2.1]heptanyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H11Cl2PS/c8-10(9,11)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChIキー |
XJSUYVFBHHXSME-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2P(=S)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
